molecular formula C11H24Si B14397372 Trimethyl(4-methylhept-6-EN-1-YL)silane CAS No. 89811-51-8

Trimethyl(4-methylhept-6-EN-1-YL)silane

Cat. No.: B14397372
CAS No.: 89811-51-8
M. Wt: 184.39 g/mol
InChI Key: WGUNHGOIFAAFHN-UHFFFAOYSA-N
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Description

Trimethyl(4-methylhept-6-en-1-yl)silane is an organosilicon compound with the molecular formula C10H22Si. It is a type of silane, which is a compound containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(4-methylhept-6-en-1-yl)silane typically involves the reaction of a suitable alkene with trimethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a platinum catalyst to form the desired product. The reaction conditions usually involve moderate temperatures and pressures to ensure optimal yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction conditions further enhances the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(4-methylhept-6-en-1-yl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The silicon atom can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Trimethyl(4-methylhept-6-en-1-yl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: The compound is used in the modification of biomolecules for various biochemical studies.

    Industry: The compound is used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Trimethyl(4-methylhept-6-en-1-yl)silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can interact with different molecular targets, leading to the formation of new chemical bonds. This property is particularly useful in catalysis and surface modification applications.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: A simpler silane with the formula (CH3)3SiH.

    Trimethyl(phenylethynyl)silane: A silane with a phenyl group attached to the silicon atom.

    Trimethyl(4-methylpent-4-en-1-yn-1-yl)silane: A similar compound with a different alkyl group.

Uniqueness

Trimethyl(4-methylhept-6-en-1-yl)silane is unique due to its specific alkyl group, which imparts distinct chemical properties. This makes it particularly useful in applications where precise control over reactivity and selectivity is required.

Properties

CAS No.

89811-51-8

Molecular Formula

C11H24Si

Molecular Weight

184.39 g/mol

IUPAC Name

trimethyl(4-methylhept-6-enyl)silane

InChI

InChI=1S/C11H24Si/c1-6-8-11(2)9-7-10-12(3,4)5/h6,11H,1,7-10H2,2-5H3

InChI Key

WGUNHGOIFAAFHN-UHFFFAOYSA-N

Canonical SMILES

CC(CCC[Si](C)(C)C)CC=C

Origin of Product

United States

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